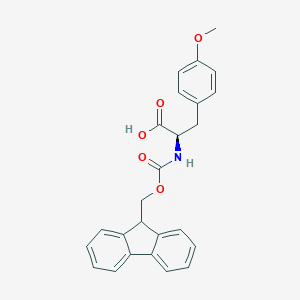

FMOC-D-TYR(ME)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQODLWFOPCSCS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427180 | |

| Record name | Fmoc-O-Methyl-D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201335-88-8 | |

| Record name | Fmoc-O-Methyl-D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(Me)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-D-Tyr(Me)-OH, with the systematic name N-(9-fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine, is a chemically modified, non-proteinogenic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of O-methylated D-tyrosine residues into peptide sequences. The incorporation of this unnatural amino acid can significantly influence the pharmacological properties of synthetic peptides, including their bioactivity, receptor affinity and selectivity, and enzymatic stability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in peptide synthesis, and its application in drug discovery, particularly in the context of G protein-coupled receptor (GPCR) ligands.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 201335-88-8 | [1][2] |

| Molecular Formula | C25H23NO5 | [1][2] |

| Molecular Weight | 417.45 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | >98.0% (typically determined by HPLC) | |

| Solubility | Soluble in DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone. | |

| Storage | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The O-methyl group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, thus not requiring additional side-chain protection.

General Workflow of Fmoc-SPPS

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support.

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Methodologies

The following protocols provide detailed steps for the key stages of incorporating this compound into a peptide sequence. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

2.2.1. Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a solid-phase synthesis vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

-

To the swelled resin with the N-terminal Fmoc-protected peptide, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

2.2.3. Coupling of this compound

Several coupling reagents can be utilized for the activation of the carboxylic acid of this compound. The choice of reagent can depend on the steric hindrance of the coupling partners and the desired reaction kinetics.

Protocol using HBTU/HATU:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU or HATU (3-5 equivalents), and HOBt or HOAt (3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and vortex briefly to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

After complete coupling, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol using DIC/HOBt:

-

Suspend the deprotected peptide-resin in DMF or a mixture of DMF/DCM.

-

In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add this solution to the resin suspension.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction mixture.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

Wash the resin as described above.

2.2.4. Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

2.2.5. Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

-

Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Collect the fractions containing the purified peptide.

-

Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Applications in Drug Discovery and Signaling Pathways

The incorporation of O-methyl-D-tyrosine into peptides is a strategic modification in drug discovery, particularly for developing ligands that target G protein-coupled receptors (GPCRs). The O-methylation prevents the formation of a hydrogen bond by the phenolic hydroxyl group, which can alter the binding affinity and selectivity for the target receptor. The D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation by proteases, thereby increasing its in vivo half-life.

Opioid Receptor Ligands

A significant area of application for O-methylated tyrosine derivatives is in the development of opioid receptor ligands. The N-terminal tyrosine residue of endogenous opioid peptides is crucial for their interaction with opioid receptors. Modification of this residue, such as by O-methylation and the use of the D-isomer, can modulate the pharmacological profile of the resulting peptide, influencing its affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.

G Protein-Coupled Receptor (GPCR) Signaling

Peptides containing O-methyl-D-tyrosine can act as agonists or antagonists at various GPCRs. The general mechanism of GPCR activation by an agonist ligand involves a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades.

Figure 2: A simplified representation of a GPCR signaling pathway initiated by a peptide ligand.

The binding of a peptide containing O-methyl-D-tyrosine to its target GPCR can initiate a cascade of events, such as the modulation of adenylyl cyclase activity and changes in intracellular cyclic AMP (cAMP) levels. This signaling ultimately leads to a specific cellular response, which is the basis of the peptide's therapeutic or physiological effect. The unique structural features of O-methyl-D-tyrosine can fine-tune this interaction, leading to the development of more potent and selective drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced pharmacological properties. Its straightforward incorporation using standard Fmoc-SPPS protocols, combined with the significant impact of O-methylation and D-configuration on peptide stability and bioactivity, makes it an important tool for researchers, scientists, and drug development professionals. The strategic use of this compound in the design of peptide-based therapeutics, particularly those targeting GPCRs, holds great promise for the development of novel drugs with improved efficacy and pharmacokinetic profiles.

References

N-Fmoc-O-methyl-D-tyrosine: A Technical Guide to its Function and Significance in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-O-methyl-D-tyrosine is a pivotal building block in modern peptide synthesis, offering a strategic advantage in the design and development of novel peptide therapeutics. This unnatural amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and a methyl ether on the tyrosine side chain, confers enhanced enzymatic stability, improved pharmacokinetic profiles, and modulated receptor binding affinities to synthetic peptides. This technical guide provides an in-depth exploration of the function and significance of N-Fmoc-O-methyl-D-tyrosine, detailing its physicochemical properties, experimental protocols for its incorporation into peptides, and its role in influencing signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of peptide-based drug discovery and development.

Introduction

Peptide-based therapeutics have garnered significant attention due to their high specificity, potency, and lower toxicity compared to small molecule drugs. However, their clinical application is often hampered by poor metabolic stability, rapid clearance, and low oral bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. N-Fmoc-O-methyl-D-tyrosine is a prime example of such a modified amino acid, designed to enhance the therapeutic potential of peptides.

The O-methylation of the tyrosine hydroxyl group prevents phosphorylation, a key step in many signaling pathways, and can also influence hydrogen bonding interactions at the receptor binding site. Furthermore, the D-configuration of the amino acid provides steric hindrance to proteases, significantly increasing the peptide's resistance to enzymatic degradation. This guide will delve into the technical aspects of utilizing this valuable synthetic tool.

Physicochemical Properties

The unique structural features of N-Fmoc-O-methyl-D-tyrosine and its L-enantiomer contribute to their specific applications in peptide synthesis. A summary of their key physicochemical properties is presented in Table 1.

| Property | N-Fmoc-O-methyl-D-tyrosine | N-Fmoc-O-methyl-L-tyrosine |

| Synonyms | Fmoc-D-Tyr(Me)-OH, Fmoc-p-methoxy-D-Phe-OH | Fmoc-L-Tyr(Me)-OH, Fmoc-p-methoxy-L-Phe-OH, Fmoc-Tyr(Me)-OH |

| CAS Number | 201335-88-8 | 77128-72-4 |

| Molecular Formula | C₂₅H₂₃NO₅ | C₂₅H₂₃NO₅ |

| Molecular Weight | 417.47 g/mol | 417.47 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | 158 - 165 °C | 155 - 165 °C |

| Optical Rotation | [a]D20 = -7 ± 2 º (c=1 in EtOAc) | [a]D20 = 8 ± 2 º (c=1 in EtOAc) |

| Purity | ≥ 99.5% (Chiral HPLC) | ≥ 99.5% (Chiral HPLC) |

| Storage Conditions | 0 - 8 °C | 0 - 8 °C |

Function and Significance in Drug Development

The incorporation of N-Fmoc-O-methyl-D-tyrosine into peptide sequences offers several strategic advantages in drug design:

-

Enhanced Enzymatic Stability: The D-amino acid configuration provides significant resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.[1][2]

-

Modulation of Receptor Binding and Selectivity: The O-methyl group alters the electronic and steric properties of the tyrosine side chain. This modification can influence the binding affinity and selectivity of the peptide for its target receptor, potentially leading to more potent and specific drugs. The methylation prevents the formation of a hydrogen bond that might be crucial for binding to some receptors while potentially enhancing hydrophobic interactions with others.

-

Improved Physicochemical Properties: O-methylation can increase the lipophilicity of the peptide, which may enhance its ability to cross cellular membranes. It can also improve the solubility of the peptide in certain solvents, facilitating its synthesis and formulation.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing L-tyrosine or other aromatic amino acids with O-methyl-D-tyrosine, researchers can gain valuable insights into the specific interactions required for receptor binding and activation.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of N-Fmoc-O-methyl-D-tyrosine into peptides and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) of an O-methyl-D-tyrosine Containing Peptide

This protocol outlines the manual Fmoc-SPPS for synthesizing a generic peptide containing an O-methyl-D-tyrosine residue.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N-Fmoc-O-methyl-D-tyrosine

-

Other required N-Fmoc protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIS - 88:5:5:2)[3]

-

Cold diethyl ether

-

HPLC grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate a 4-fold molar excess of the N-Fmoc-amino acid (including N-Fmoc-O-methyl-D-tyrosine) with a 3.9-fold molar excess of HBTU/HOBt in DMF.

-

Add a 6-fold molar excess of DIPEA to the activated amino acid solution and add it to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

-

Peptide Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Peptide Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

-

Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide.

-

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Serum Stability Assay

This protocol describes a general method to assess the stability of a peptide containing O-methyl-D-tyrosine in human serum.

Materials:

-

Purified peptide containing O-methyl-D-tyrosine

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Protocol:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., water or PBS).

-

Incubation:

-

Pre-warm human serum to 37°C.

-

Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ACN containing 1% TFA to the aliquot. Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis:

-

Analyze the supernatant by RP-HPLC.

-

Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).

-

-

Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t₁/₂) in serum.

Figure 2: Workflow for in vitro serum stability assay.

Impact on Signaling Pathways

While specific signaling pathways directly and uniquely modulated by peptides containing O-methyl-D-tyrosine are not extensively documented, the incorporation of this residue is expected to influence signaling primarily through its interaction with G-protein coupled receptors (GPCRs). Many endogenous peptides that are targets for modification with unnatural amino acids, such as opioids, somatostatins, and melanocortins, act through GPCRs.

The O-methylation of the tyrosine residue can alter the ligand-receptor interaction, potentially leading to:

-

Altered G-protein Coupling: The modified peptide may favor coupling to a different G-protein subtype (e.g., Gs, Gi/o, or Gq) compared to the native peptide, leading to a different downstream signaling cascade.

-

Biased Agonism: The O-methylated peptide might act as a biased agonist, preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).

-

Antagonism: The modification could convert an agonist peptide into an antagonist by preventing the conformational changes required for receptor activation.

General GPCR Signaling Pathways

The diagram below illustrates the two major downstream signaling pathways activated by GPCRs, which can be modulated by ligands such as peptides containing O-methyl-D-tyrosine.

References

- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

physical characteristics of Fmoc-D-Tyr(Me)-OH powder

An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Tyr(Me)-OH Powder

Introduction

N-α-Fmoc-O-methyl-D-tyrosine, commonly referred to as this compound, is a chemically modified amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for a base-labile deprotection strategy, which is a cornerstone of modern peptide chemistry. The methylation of the tyrosine hydroxyl group prevents unwanted side reactions during peptide synthesis. This guide provides a comprehensive overview of the key , detailed experimental protocols for their determination, and workflows relevant to its application for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The physical properties of this compound are critical for its storage, handling, and effective use in synthesis protocols. The following table summarizes its key characteristics.

| Property | Value | References |

| Appearance | White to off-white or slight yellow to beige powder/solid. | [1][2] |

| Molecular Formula | C₂₅H₂₃NO₅ | [1] |

| Molecular Weight | 417.45 g/mol | |

| CAS Number | 201335-88-8 | |

| Purity (Typical) | ||

| HPLC Assay | ≥98.0% | |

| TLC | ≥98% | |

| Enantiomeric Purity | ≥99.5% | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

Experimental Protocols

Accurate determination of the physical characteristics of this compound is essential for quality control and ensuring reproducibility in research and manufacturing. The following are detailed methodologies for key experiments.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of purity. Impurities typically cause a depression and broadening of the melting range.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction to complete melting is recorded.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry. Place a small amount of the powder on a clean, dry surface and finely grind it using a mortar and pestle if necessary.

-

Loading the Capillary Tube: Gently press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-4 mm in height is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get an estimate.

-

For an accurate measurement, use a fresh sample and set the starting temperature to about 10-20 °C below the estimated melting point.

-

Set the heating ramp rate to a slow value, typically 1-2 °C/min, to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Purpose of the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides for research, therapeutic, and diagnostic applications.[1][2] Its widespread adoption is due to its unique chemical properties that allow for a mild, efficient, and versatile approach to constructing peptide chains. This guide provides a detailed examination of the Fmoc group's function, the chemistry underpinning its use, and practical protocols for its application in the laboratory.

Core Principles of Fmoc Protection

The primary purpose of any protecting group in peptide synthesis is to temporarily block the reactive α-amino group of an amino acid.[2] This prevents the amino acid from reacting with itself or other activated amino acids, ensuring that peptide bonds are formed in a controlled, sequential manner.[1][2] The Fmoc group is a base-labile urethane-type protecting group, meaning it is stable under various conditions but can be selectively removed with a mild base.

Key Characteristics of the Fmoc Group:

-

Base-Lability: The Fmoc group is readily cleaved by weak bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is its most significant feature.

-

Acid Stability: It is stable to acidic conditions, which is crucial for the principle of orthogonality in SPPS.

-

UV Absorbance: The fluorenyl ring system possesses strong UV absorbance at approximately 300 nm, which allows for real-time, quantitative monitoring of the deprotection step during automated synthesis.

The Orthogonal Strategy in Fmoc-SPPS

The success of Fmoc chemistry lies in its implementation of an "orthogonal" protection scheme. In this strategy, the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups are removed under completely different and non-interfering chemical conditions.

-

Nα-Fmoc Group: Removed at every cycle with a mild base (e.g., 20% piperidine in DMF).

-

Side-Chain Protecting Groups: Typically acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), tert-butyloxycarbonyl (Boc)) that remain intact during the base-mediated Fmoc removal. They are removed only at the final step of synthesis, concurrently with cleavage of the peptide from the resin, using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

This orthogonality prevents the premature loss of side-chain protection during the iterative cycles of peptide chain elongation, which was a notable drawback of the older Boc-based strategy.

| Amino Acid | Side-Chain Functional Group | Common Protecting Group | Cleavage Condition |

| Aspartic Acid (Asp) | Carboxyl | tBu (tert-butyl) | Acid-labile |

| Glutamic Acid (Glu) | Carboxyl | tBu (tert-butyl) | Acid-labile |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | Acid-labile |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Acid-labile |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | Acid-labile |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | Acid-labile |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile |

| Histidine (His) | Imidazole | Trt (Trityl) | Acid-labile |

| Cysteine (Cys) | Thiol | Trt (Trityl) | Acid-labile |

| Asparagine (Asn) | Amide | Trt (Trityl) | Acid-labile |

| Glutamine (Gln) | Amide | Trt (Trityl) | Acid-labile |

The Fmoc-SPPS Cycle: Mechanism and Workflow

Fmoc-SPPS is a cyclical process performed on a solid support (resin). Each cycle adds one amino acid to the growing peptide chain and consists of three main steps: deprotection, activation/coupling, and washing.

The removal of the Fmoc group is a β-elimination reaction. A base, typically the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free α-amino group of the peptide. The reactive DBF electrophile is trapped by excess piperidine to form a stable adduct, preventing side reactions.

Quantitative Data on Fmoc Deprotection

The rate of Fmoc deprotection can be influenced by the specific amino acid residue, the surrounding peptide sequence, and the reaction conditions. While a standard 20% piperidine in DMF solution is widely used, the time required for complete deprotection can vary. Incomplete deprotection is a major cause of deletion sequences in the final peptide product.

Recent studies have explored the kinetics of Fmoc removal from different amino acids. For example, deprotection from arginine can be slower than from leucine, likely due to steric hindrance and electronic effects from the bulky side-chain protecting group.

| Deprotection Reagent | Amino Acid Model | Time (min) | Deprotection Efficiency (%) |

| 20% Piperidine/DMF | Fmoc-L-Leucine-OH | 3 | ~80% |

| 20% Piperidine/DMF | Fmoc-L-Leucine-OH | 7 | >95% |

| 20% Piperidine/DMF | Fmoc-L-Arginine(Pbf)-OH | 3 | ~60% |

| 20% Piperidine/DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95% |

| 5% Piperidine/DMF | Fmoc-Val-OH | 3 | >99% |

| 0.25 M NaOH (aq) | Fmoc-Arg(Pbf)-OH | 20 | ~100% |

Experimental Protocols

This protocol outlines a single cycle of amino acid addition.

Materials:

-

Fmoc-protected amino acid (0.5 mmol, 5 equiv.)

-

Coupling reagent (e.g., HATU, 0.45 mmol, 4.5 equiv.)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, 1.0 mmol, 10 equiv.)

-

Deprotection solution: 20% (v/v) piperidine in DMF.

-

Solvents: DMF, Dichloromethane (DCM).

-

Resin: 0.1 mmol pre-loaded resin in a reaction vessel.

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes. Drain the solvent.

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes. Drain.

-

Add another 5 mL of 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene adduct. Perform washes in the following sequence:

-

DMF (5 x 5 mL)

-

DCM (3 x 5 mL)

-

DMF (3 x 5 mL)

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (5 equiv.) and HATU (4.5 equiv.) in ~3 mL of DMF.

-

Add DIPEA (10 equiv.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Washing: Wash the resin to remove excess activated amino acid and coupling byproducts:

-

DMF (5 x 5 mL)

-

DCM (3 x 5 mL)

-

-

Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow/colorless result indicates successful coupling. An intense blue color indicates incomplete coupling, and the coupling step should be repeated.

-

Cycle Repetition: Return to step 2 to begin the cycle for the next amino acid.

This protocol is typically performed using an automated peptide synthesizer equipped with a flow-through UV detector.

Procedure:

-

Set the UV spectrophotometer to monitor absorbance at ~301 nm, the characteristic wavelength of the dibenzofulvene-piperidine adduct.

-

During the Fmoc deprotection step, continuously pass the effluent from the reaction vessel through the detector's flow cell.

-

Record the UV absorbance over time. A sharp increase in absorbance will be observed as the adduct is formed and washed from the resin.

-

The reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc group is being cleaved. The integrated area under the curve can be used to quantify the amount of Fmoc group removed, confirming the efficiency of the previous coupling step.

Conclusion

The Fmoc protecting group is integral to the success and prevalence of modern solid-phase peptide synthesis. Its key advantage is its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of sensitive amino acids and post-translational modifications. This property forms the basis of an orthogonal synthesis strategy, where acid-labile side-chain protecting groups remain stable throughout the iterative chain elongation process. The ability to monitor deprotection via UV spectroscopy further enhances its utility, making Fmoc chemistry highly amenable to automation and the reliable production of high-purity peptides for advanced research and pharmaceutical development.

References

role of O-methylation on the tyrosine side chain

An In-depth Technical Guide to the Role of O-methylation on the Tyrosine Side Chain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tyrosine residue, with its phenolic hydroxyl group, is a cornerstone of protein function, acting as a primary site for reversible phosphorylation, a critical event in cellular signaling. O-methylation of this hydroxyl group to form O-methyltyrosine provides a chemically stable, non-phosphorylatable mimic of tyrosine. This modification serves as an invaluable tool in chemical biology and drug development to dissect the importance of specific tyrosine phosphorylation events, modulate peptide stability, and inhibit key enzymatic pathways. This guide details the biochemical role of O-methyltyrosine, its impact on signaling pathways, its applications in research, and the experimental protocols used to study and utilize this modification.

Introduction: The Significance of the Tyrosine Side Chain

Tyrosine (Tyr, Y) is an aromatic amino acid central to numerous biological processes. Its defining feature is the phenolic hydroxyl group, which can:

-

Undergo Phosphorylation: Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate group to this hydroxyl moiety. This post-translational modification is a fundamental switch that controls protein activity, localization, and interaction with other proteins, particularly those containing SH2 domains.[1]

-

Act as a Hydrogen Bond Donor/Acceptor: The hydroxyl group can participate in hydrogen bonding networks, contributing to protein folding, stability, and enzyme-substrate interactions.

-

Serve as a Precursor: Tyrosine is the metabolic precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1]

O-methylation converts the reactive hydroxyl group (-OH) into a chemically inert methoxy group (-OCH₃).[2][3] This seemingly subtle change has profound functional consequences by physically blocking phosphorylation and removing the side chain's hydrogen-bond-donating capability.

Biochemical Role and Mechanism of Action

The primary role of O-methyltyrosine in a biological context is not as a common natural post-translational modification but as a synthetic tool used for specific interrogation of biological systems.

A Non-Phosphorylatable Tyrosine Analog

The most critical application of O-methyltyrosine is to serve as a structural analog of tyrosine that cannot be phosphorylated. By substituting a specific tyrosine residue with O-methyltyrosine within a peptide or protein, researchers can definitively test the hypothesis that phosphorylation at that particular site is necessary for a given biological function. If the O-methylated protein fails to elicit a downstream effect that the wild-type protein does, it provides strong evidence for the essential role of that phosphorylation event.

Inhibition of Tyrosine Hydroxylase

O-methyl-L-tyrosine acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway.[4] TH catalyzes the conversion of L-tyrosine to L-DOPA. By competing with the natural substrate, O-methyl-L-tyrosine can modulate the levels of downstream neurotransmitters, making it a valuable compound for neuroscience research, particularly in studies related to Parkinson's disease.

Context in Broader Methylation Pathways: Catechol-O-Methyltransferase (COMT)

While a specific enzyme for direct tyrosine O-methylation is not a common component of signaling, the enzyme Catechol-O-methyltransferase (COMT) highlights the importance of O-methylation in related pathways. COMT transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of catechols, including the tyrosine metabolites dopamine and norepinephrine. This action is critical for the degradation and inactivation of these neurotransmitters. The kinetic mechanism of COMT is an ordered sequential process where SAM binds first, followed by the catechol substrate.

Impact on Signaling and Metabolic Pathways

Blockade of Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that, upon binding to a ligand (e.g., a growth factor), dimerize and autophosphorylate tyrosine residues in their cytoplasmic tails. These phosphotyrosine sites then act as docking stations for intracellular signaling proteins, initiating cascades like the Ras-MAPK pathway that regulate cell proliferation and differentiation. Replacing a critical tyrosine in this cascade with O-methyltyrosine would prevent phosphorylation, thereby breaking the signaling chain and inhibiting the downstream cellular response.

Inhibition of Catecholamine Biosynthesis

The synthesis of dopamine and norepinephrine begins with tyrosine. O-methyltyrosine directly inhibits the first and rate-limiting step, while COMT acts downstream to methylate and inactivate the final products. This illustrates two distinct roles for O-methylation in the same overall metabolic process.

References

- 1. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Methyltyrosine | C10H13NO3 | CID 97118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unseen Half: An In-depth Technical Guide to the Importance of D-Configuration in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological outliers, D-amino acids are emerging from the shadow of their L-enantiomeric counterparts to reveal critical roles in a host of physiological and pathological processes. This technical guide provides a comprehensive exploration of the significance of the D-configuration in amino acids, offering insights into their function in both prokaryotic and eukaryotic systems. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, this document serves as an essential resource for researchers and professionals in drug development and the broader life sciences. We delve into the therapeutic potential of D-amino acids and their derivatives, from novel antibiotics to modulators of neurotransmission, underscoring the importance of chirality in the design of next-generation therapeutics.

Introduction: Beyond the L-World

The central dogma of molecular biology has long emphasized the exclusive use of L-amino acids in ribosomal protein synthesis, relegating D-amino acids to the periphery of biological significance. However, accumulating evidence has painted a far more complex and fascinating picture. D-amino acids are not merely biological curiosities but are key players in a variety of fundamental processes, from the structural integrity of bacterial cell walls to the fine-tuning of neuronal communication in the mammalian brain.

This guide will illuminate the multifaceted roles of D-amino acids, providing a technical overview of their importance in:

-

Bacterial Physiology and Pathogenesis: Exploring their essential role in peptidoglycan synthesis, biofilm formation, and as targets for novel antimicrobial agents.

-

Mammalian Neurobiology: Detailing their function as neuromodulators, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor, and their implications for neurological disorders such as schizophrenia and Alzheimer's disease.

-

Therapeutic Development: Highlighting the advantages of incorporating D-amino acids into peptide-based drugs to enhance stability, bioavailability, and efficacy.

By presenting quantitative data in a structured format, offering detailed experimental protocols, and visualizing complex biological pathways, this guide aims to equip researchers with the knowledge to further unravel the intricate world of D-amino acids and harness their potential for therapeutic innovation.

Data Presentation: A Quantitative Look at D-Amino Acids

A thorough understanding of the importance of D-amino acids necessitates a quantitative approach. The following tables summarize key data on the concentration, enzymatic activity, and therapeutic efficacy of these molecules.

Table 1: Concentration of D-Amino Acids in Mammalian Tissues

| D-Amino Acid | Tissue | Species | Concentration | Reference |

| D-Serine | Frontal Cortex | Human | 1.2 ± 0.3 nmol/mg protein | [1] |

| D-Serine | Hippocampus | Human | 0.9 ± 0.2 nmol/mg protein | [1] |

| D-Serine | Cerebrospinal Fluid (Schizophrenia) | Human | Decreased by 25% vs. control | [1] |

| D-Serine | Cerebrospinal Fluid (Alzheimer's) | Human | Increased levels vs. control | [2] |

| D-Aspartate | Pituitary Gland | Rat | High levels | [3] |

| D-Aspartate | Testis | Rat | High levels | |

| D-Aspartate | Hippocampus (Neonatal) | Rat | High density | |

| D-Alanine | Pituitary Gland | Rat | Relatively abundant | |

| D-Alanine | Pancreas | Rat | Relatively abundant |

Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| D-Serine | 1.8 | 15.5 | 8,611 | |

| D-Alanine | 0.7 | 17.5 | 25,000 | |

| D-Tyrosine | 0.2 | 22.0 | 110,000 | |

| D-Phenylalanine | 0.3 | 20.0 | 66,667 | |

| D-Cysteine | 0.1 | 38.0 | 380,000 |

Table 3: Efficacy of D-Serine as an Adjunctive Therapy in Schizophrenia

| Study | Dose | Duration | Outcome Measure | Result | Reference |

| Heresco-Levy et al. | 30 mg/kg/day | 6 weeks | PANSS Negative Symptoms | Significant improvement | |

| Kantrowitz et al. | 60 mg/kg/day | 4 weeks | MATRICS Composite Score | Significant improvement (large effect size) | |

| Tsai et al. | 100 mg/kg/day (D-Ala) | 6 weeks | PANSS Negative Symptoms | 17% reduction |

Table 4: D-Amino Acids in Bacterial Biofilm Regulation

| D-Amino Acid(s) | Bacterium | Concentration | Effect | Reference |

| D-Leu, D-Met, D-Tyr, D-Trp (mixture) | Bacillus subtilis | 10 nM | Prevents biofilm formation, triggers disassembly | |

| D-Tyrosine | Bacillus subtilis | 3 µM | Inhibits biofilm formation | |

| D-Tyrosine | Pseudomonas aeruginosa | 5 nM - 200 µM | Inhibits biofilm formation | |

| D-Tyr, D-Pro, D-Phe (mixture) | Staphylococcus aureus | <100 µM | Inhibits biofilm formation |

Signaling Pathways and Biological Processes

D-amino acids are integral components of various signaling pathways and biological processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the most critical of these.

Caption: D-Serine signaling at the glutamatergic synapse.

Caption: Role of D-Aspartate in adult neurogenesis.

Caption: Enzymatic degradation of D-amino acids by D-Amino Acid Oxidase (DAAO).

Experimental Protocols

The accurate detection and quantification of D-amino acids, as well as the characterization of their metabolic enzymes, are crucial for advancing research in this field. This section provides detailed methodologies for key experiments.

Chiral Separation and Quantification of D-Amino Acids by HPLC

This protocol describes the indirect method for chiral separation of D-amino acids using pre-column derivatization with a chiral reagent, followed by analysis on a standard reverse-phase HPLC system.

Materials:

-

Amino acid standards (D- and L-enantiomers)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

-

Acetone

-

1 M Sodium bicarbonate (NaHCO₃)

-

2 M Hydrochloric acid (HCl)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., tissue homogenates, plasma), deproteinize by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Dry a known volume of the sample or standard solution under a stream of nitrogen.

-

-

Derivatization:

-

To the dried sample, add 100 µL of 1 M NaHCO₃ and 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

-

After incubation, cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

-

Evaporate the acetone under a stream of nitrogen.

-

Reconstitute the sample in 500 µL of the initial mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be from 10% to 60% B over 30 minutes, followed by a wash and re-equilibration. The exact gradient should be optimized for the specific amino acids of interest.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 340 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Generate a standard curve for each D- and L-amino acid of interest using known concentrations.

-

Calculate the concentration of each enantiomer in the unknown samples by comparing their peak areas to the standard curve.

-

Caption: Experimental workflow for chiral HPLC analysis of D-amino acids.

D-Amino Acid Oxidase (DAAO) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the activity of DAAO by measuring the production of hydrogen peroxide (H₂O₂) in a coupled reaction with horseradish peroxidase (HRP).

Materials:

-

Purified DAAO enzyme or tissue homogenate

-

D-amino acid substrate (e.g., D-Alanine, D-Serine)

-

100 mM Sodium pyrophosphate buffer, pH 8.5

-

Horseradish peroxidase (HRP)

-

4-Aminoantipyrine (4-AAP)

-

Phenol

-

Spectrophotometer capable of reading at 505 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the D-amino acid substrate in the pyrophosphate buffer. The final concentration in the assay should be approximately 10-fold the Km value.

-

Prepare a 15 mM solution of 4-AAP in water (prepare fresh daily).

-

Prepare a 200 mM solution of phenol in water.

-

Prepare a 250 U/mL solution of HRP in pyrophosphate buffer.

-

-

Assay Mixture:

-

In a 1 mL cuvette, prepare the following reaction mixture (final concentrations):

-

75 mM Sodium pyrophosphate buffer, pH 8.5

-

1.5 mM 4-AAP

-

2 mM Phenol

-

2.5 U/mL HRP

-

D-amino acid substrate at the desired concentration

-

-

-

Enzyme Reaction:

-

Equilibrate the cuvette containing the assay mixture to 25°C in the spectrophotometer.

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the DAAO enzyme preparation.

-

Immediately start monitoring the increase in absorbance at 505 nm for 3-5 minutes. The rate of absorbance change should be linear during the initial phase of the reaction.

-

-

Calculation of Activity:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

The DAAO activity (in U/mL) can be calculated using the molar extinction coefficient of the colored product (quinoneimine dye), which is 6,580 M⁻¹cm⁻¹.

-

One unit (U) of DAAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

-

Solid-Phase Synthesis of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for the manual solid-phase synthesis of a peptide containing a D-amino acid using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (L- or D-enantiomer, 3 equivalents relative to resin substitution) in DMF.

-

Add DIC (3 eq.) and OxymaPure (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times). A Kaiser test can be performed to ensure complete coupling.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide. .

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

-

Purification and Analysis:

-

Dry the crude peptide.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Therapeutic Implications and Future Directions

The growing understanding of the roles of D-amino acids is opening up new avenues for therapeutic intervention.

-

Neurological and Psychiatric Disorders: The modulation of D-serine levels through the inhibition of DAAO is a promising strategy for the treatment of schizophrenia. Further research into D-aspartate's role in neurogenesis could lead to novel therapies for neurodegenerative diseases.

-

Infectious Diseases: The unique presence of D-amino acids in bacterial peptidoglycan makes the enzymes involved in their synthesis and incorporation attractive targets for new antibiotics. Furthermore, the use of D-amino acids to disrupt biofilms represents a novel anti-virulence strategy.

-

Peptide Drug Development: The incorporation of D-amino acids into peptide therapeutics is a well-established method to increase their proteolytic stability and in vivo half-life. This "retro-inverso" approach, where the sequence is reversed and all L-amino acids are replaced with D-amino acids, can sometimes retain biological activity while conferring significant resistance to degradation.

The field of D-amino acid research is rapidly evolving. Future studies will likely uncover new roles for these fascinating molecules in health and disease, leading to the development of innovative diagnostic and therapeutic strategies. The continued development of sensitive analytical techniques will be paramount to these endeavors.

Conclusion

The D-configuration in amino acids is no longer a footnote in biochemistry textbooks but a central theme in our understanding of life's molecular diversity and complexity. From the structural resilience of bacteria to the intricate signaling in the human brain, D-amino acids play indispensable roles. This technical guide has provided a comprehensive overview of their importance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, stimulating further investigation into the "unseen half" of the amino acid world and unlocking its vast therapeutic potential.

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

Fmoc-D-Tyr(Me)-OH stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(Me)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a D-amino acid to increase peptide stability against enzymatic degradation. The integrity of this reagent is paramount for the successful synthesis of pure, high-quality peptides. This technical guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and recommended storage and handling conditions to ensure its optimal performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 201335-88-8 |

| Molecular Formula | C₂₅H₂₃NO₅ |

| Molecular Weight | 417.47 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 158 - 165 °C |

Recommended Storage Conditions and Stability

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Atmosphere | Notes |

| Long-term Storage | -20°C[1][2][3][4] | Up to 3 years[1] | Inert gas (e.g., Argon, Nitrogen), desiccated | To prevent degradation from moisture and atmospheric components. |

| Short-term Storage | 4°C or 0-8°C | Up to 2 years | Desiccated | For frequently used material. |

| Room Temperature | 2-30°C | Weeks to months | Tightly sealed, away from light and moisture | Not recommended for extended periods. |

For solutions of this compound, typically dissolved in solvents like DMSO for stock solutions, the recommended storage is even more stringent to prevent solvent-mediated degradation.

Table 2: Recommended Storage Conditions for this compound in Solution

| Temperature | Duration | Notes |

| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |

Potential Degradation Pathways

The primary points of instability in the this compound molecule are the Fmoc protecting group and, to a lesser extent, the amino acid backbone. The O-methyl ether on the tyrosine side chain is generally stable under typical storage conditions.

Cleavage of the Fmoc Group

The most significant degradation pathway is the cleavage of the base-labile Fmoc group. This occurs via a β-elimination mechanism, particularly in the presence of trace amounts of bases, including primary and secondary amines. This reaction yields dibenzofulvene (DBF) and the free amino acid. While this reaction is intentionally triggered during SPPS with piperidine, slow degradation can occur during storage if the material is exposed to basic impurities or moisture.

Hydrolysis

Although Fmoc-amino acids are generally stable in the solid state, the presence of moisture can lead to slow hydrolysis of the carbamate linkage over extended periods, especially at elevated temperatures.

Photodegradation

The fluorenyl group in the Fmoc moiety has a strong UV absorbance, which makes it susceptible to degradation upon exposure to light. Therefore, it is crucial to store the compound in the dark.

Thermal Degradation

As with most complex organic molecules, elevated temperatures can accelerate degradation. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures as high as 120°C, even in the absence of a base. While not a concern under recommended storage conditions, it highlights the importance of avoiding high temperatures.

Visualizing Degradation and Handling

To better understand the chemical stability and proper handling of this compound, the following diagrams are provided.

Caption: Chemical structure and primary degradation pathway of this compound.

Caption: Recommended workflow for handling and storing this compound.

Experimental Protocols for Stability Assessment

A crucial aspect of quality control is the ability to assess the purity and stability of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Objective

To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products, primarily the free amino acid D-Tyr(Me)-OH and dibenzofulvene.

Methodology

-

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound reference standard

-

D-Tyr(Me)-OH reference standard (for peak identification)

-

-

Chromatographic Conditions (Representative):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelengths: 265 nm (for Fmoc-containing compounds) and 301 nm (for dibenzofulvene-piperidine adduct if piperidine is used in forced degradation). DAD allows for full spectral analysis to aid in peak identification.

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

-

For stability testing, store aliquots of the solid material or solution under the desired stress conditions (e.g., elevated temperature, high humidity, light exposure, acidic/basic conditions).

-

At specified time points, dissolve or dilute the samples to the working concentration for HPLC analysis.

-

-

Forced Degradation Studies (for method validation):

-

Acidic: Incubate the sample in 0.1 M HCl at 60°C.

-

Basic: Incubate the sample in 0.01 M NaOH at room temperature (expect rapid degradation of the Fmoc group).

-

Oxidative: Incubate the sample in 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid sample at a specified temperature (e.g., 80°C).

-

Photolytic: Expose the sample to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak, thus demonstrating the stability-indicating nature of the method.

-

Conclusion

Ensuring the stability of this compound is essential for the reliable synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can minimize degradation and maximize the shelf-life of this critical reagent. Proper storage in a cold, dark, and dry environment, preferably under an inert atmosphere, is paramount. For quality control and stability studies, a validated stability-indicating HPLC method is the recommended analytical approach.

References

Spectroscopic Data Interpretation for Fmoc-D-Tyr(Me)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine (Fmoc-D-Tyr(Me)-OH). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with similar Fmoc-protected amino acids. It also outlines the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural formula of this compound is C₂₅H₂₃NO₅, with a molecular weight of 417.45 g/mol . The key functional groups amenable to spectroscopic analysis are the fluorenylmethoxycarbonyl (Fmoc) group, the aromatic rings of tyrosine and fluorene, the carboxylic acid, the secondary amine (amide), and the methyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the Fmoc group, the D-tyrosine moiety, and the O-methyl group. The predicted chemical shifts (δ) in a common NMR solvent like deuterochloroform (CDCl₃) are summarized below.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Fmoc Aromatic Protons | 7.75 - 7.80 | d | 2H | ~7.5 |

| Fmoc Aromatic Protons | 7.55 - 7.65 | d or t | 2H | ~7.4 |

| Fmoc Aromatic Protons | 7.35 - 7.45 | t | 2H | ~7.4 |

| Fmoc Aromatic Protons | 7.25 - 7.35 | t | 2H | ~7.4 |

| Tyr Aromatic Protons | 7.05 - 7.15 | d | 2H | ~8.5 |

| Tyr Aromatic Protons | 6.80 - 6.90 | d | 2H | ~8.5 |

| NH (Amide) | 5.20 - 5.40 | d | 1H | ~8.0 |

| α-CH | 4.60 - 4.70 | q | 1H | ~7.0 |

| Fmoc CH₂ | 4.35 - 4.50 | m | 2H | - |

| Fmoc CH | 4.15 - 4.25 | t | 1H | ~7.0 |

| O-CH₃ | 3.75 - 3.85 | s | 3H | - |

| β-CH₂ | 3.10 - 3.20 | m | 2H | - |

| COOH | 10.0 - 12.0 | br s | 1H | - |

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in the table below.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 178 |

| C=O (Urethane) | 155 - 157 |

| Tyr C-O (Aromatic) | 158 - 160 |

| Fmoc C (Aromatic, Quaternary) | 143 - 145 |

| Fmoc C (Aromatic, Quaternary) | 141 - 142 |

| Tyr C (Aromatic, Quaternary) | 129 - 131 |

| Fmoc CH (Aromatic) | 127 - 128 |

| Tyr CH (Aromatic) | 130 - 131 |

| Fmoc CH (Aromatic) | 126 - 127 |

| Fmoc CH (Aromatic) | 124 - 125 |

| Tyr CH (Aromatic) | 114 - 115 |

| Fmoc CH (Aromatic) | 119 - 121 |

| Fmoc CH₂ | 66 - 68 |

| O-CH₃ | 55 - 56 |

| α-CH | 54 - 56 |

| Fmoc CH | 46 - 48 |

| β-CH₂ | 37 - 39 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While some vendors state that the material "passes test" for IR identity, specific public domain spectra are scarce. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 2500 (broad) | O-H | Carboxylic Acid Stretch |

| ~3300 | N-H | Amide Stretch |

| 3100 - 3000 | C-H | Aromatic Stretch |

| 2950 - 2850 | C-H | Aliphatic Stretch |

| ~1760 | C=O | Urethane Carbonyl Stretch |

| ~1710 | C=O | Carboxylic Acid Carbonyl Stretch |

| 1600, 1580, 1480, 1450 | C=C | Aromatic Ring Stretch |

| ~1520 | N-H | Amide II Bend |

| ~1250 | C-O | Ether Stretch |

| ~1230 | C-O | Carboxylic Acid Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (exact mass: 417.1576), electrospray ionization (ESI) is a common technique.

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₂₅H₂₄NO₅]⁺ | 418.16 |

| [M+Na]⁺ | [C₂₅H₂₃NNaO₅]⁺ | 440.14 |

| [M-H]⁻ | [C₂₅H₂₂NO₅]⁻ | 416.15 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.[1]

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structural relationships within this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structural Components of this compound.

References

An In-depth Technical Guide to Fmoc-Protected Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). A thorough understanding of their properties, synthesis, and application is critical for the successful generation of high-purity peptides for research, diagnostics, and therapeutic development.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is the most widely used method for synthesizing peptides due to its mild reaction conditions and versatility. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). The fundamental principles of this methodology are:

-

Nα-Fmoc Protection: The α-amino group of each amino acid is protected by the base-labile Fmoc group. This prevents unwanted reactions during the coupling step, ensuring the sequential addition of amino acids in the desired order.

-

Side-Chain Protection: Reactive side chains of certain amino acids are protected by acid-labile groups to prevent their interference during peptide synthesis. These protecting groups are designed to be stable under the basic conditions used for Fmoc group removal.

-

Solid Support (Resin): The synthesis starts with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.

-

Orthogonality: The Fmoc strategy employs an orthogonal protection scheme. The temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved at the end of the synthesis using a strong acid (e.g., trifluoroacetic acid - TFA).

Physicochemical Properties of Fmoc-Amino Acids

The physical and chemical properties of Fmoc-protected amino acids are crucial for their handling, storage, and reactivity during peptide synthesis.

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |

| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 172-176 |

| Fmoc-His(Trt)-OH | 619.71 | 155-160 |

| Fmoc-Ile-OH | 353.42 | 143-147 |

| Fmoc-Leu-OH | 353.42 | 133-137 |

| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |

| Fmoc-Met-OH | 371.45 | 128-132 |

| Fmoc-Phe-OH | 387.44 | 182-186 |

| Fmoc-Pro-OH | 337.38 | 112- |

The Biological Significance of Methylated Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible post-translational modification of amino acids through methylation is a fundamental regulatory mechanism underpinning a vast array of cellular processes. This technical guide provides a comprehensive exploration of the biological relevance of methylated amino acids, with a focus on arginine, lysine, and histidine methylation. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.

Core Concepts in Amino Acid Methylation

Protein methylation involves the transfer of a methyl group from S-adenosylmethionine (SAM) to specific amino acid residues, a reaction catalyzed by a class of enzymes known as methyltransferases. This seemingly simple modification can have profound effects on a protein's function by altering its charge, hydrophobicity, and three-dimensional structure. These changes, in turn, can modulate protein-protein interactions, protein-nucleic acid interactions, protein stability, and subcellular localization. The methylation status of a protein is dynamically regulated by the opposing actions of methyltransferases and demethylases.

The Functional Diversity of Methylated Amino Acids

Arginine Methylation: A Key Regulator of RNA Metabolism and Signal Transduction

Arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), is a prevalent modification involved in a multitude of cellular functions. There are three main types of arginine methylation: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA).[1][2]

Biological Roles:

-

RNA Processing: Arginine methylation is particularly prominent in RNA-binding proteins, where it influences pre-mRNA splicing, mRNA stability, and translation.

-

Transcriptional Regulation: Methylation of histones and other transcriptional co-regulators can either activate or repress gene expression.

-

Signal Transduction: Arginine methylation plays a crucial role in various signaling pathways, including the Toll-like receptor (TLR) and interferon (IFN) pathways, by modulating the activity of key signaling proteins.[3][4][5]

-

DNA Damage Response: Arginine methylation is involved in the cellular response to DNA damage, influencing the recruitment of repair factors to sites of DNA lesions.

-